Spiro[5.5]undecan-3-yl methanesulfonate
Description
Significance of Spirocyclic Systems in Chemical Research
Spirocyclic systems are compounds containing at least two rings linked by a single common atom, known as the spiro atom. This structural feature imparts a unique set of properties that distinguish them from their monocyclic or fused-ring counterparts.
The defining characteristic of spirocyclic compounds is their distinct three-dimensional geometry. The two rings of a spiro system are typically oriented in planes that are perpendicular to each other, creating a rigid, non-planar structure. This fixed spatial arrangement can significantly influence a molecule's shape and its interactions with biological targets. The spiro[5.5]undecane system, in particular, possesses a well-defined and sterically demanding architecture that can be exploited in the design of molecules with specific conformational preferences.
The rigid and three-dimensional nature of spirocycles makes them valuable building blocks in the synthesis of complex organic molecules. nih.gov They can serve as scaffolds to orient functional groups in precise spatial arrangements, which is a crucial aspect of rational drug design and the development of new materials. The incorporation of a spirocyclic moiety can lead to compounds with improved pharmacological properties, such as enhanced binding affinity and selectivity for a particular biological target. nih.gov
Methanesulfonate (B1217627) as a Synthetic Handle in Organic Transformations
The methanesulfonate group, often referred to as a mesylate (MsO-), is an excellent leaving group in a variety of organic reactions, particularly nucleophilic substitutions and eliminations. google.com Alcohols, which are generally poor leaving groups, can be readily converted into their corresponding methanesulfonates by reaction with methanesulfonyl chloride in the presence of a non-nucleophilic base. researchgate.net This transformation converts the hydroxyl group into a highly reactive functional group, facilitating subsequent chemical modifications. The stability of the resulting methanesulfonate anion, due to resonance delocalization of the negative charge, is the primary reason for its excellent leaving group ability. nih.gov
Overview of Research Trajectories for Spiro[5.5]undecan-3-yl Methanesulfonate
While specific research focusing solely on this compound is not extensively documented, the research trajectories for this compound can be inferred from studies on analogous spirocyclic methanesulfonates. The primary application of this compound is as a synthetic intermediate. The spiro[5.5]undecane core provides a robust and sterically defined framework, while the methanesulfonate at the 3-position serves as a reactive site for the introduction of a wide range of functional groups via nucleophilic substitution reactions.
For instance, studies on related spiro[5.5]undecane systems have demonstrated the synthesis of various methanesulfonate esters and their subsequent reactions. In one such study, a series of oxa-, dioxa-, and oxathiaspiro[5.5]undec-4-yl methanesulfonates were synthesized and characterized. These compounds were then utilized in nucleophilic substitution reactions, for example, with sodium azide (B81097) to introduce an azido (B1232118) group, showcasing the utility of the methanesulfonate as a synthetic handle. This type of reactivity is directly applicable to this compound, suggesting its potential use in the synthesis of novel spiro[5.5]undecane derivatives with diverse functionalities at the 3-position.
The table below presents spectroscopic data for several methanesulfonate esters of spiro[5.5]undecane derivatives, illustrating the characterization of such compounds.
| Compound Name | 1H-NMR (δ, ppm) | 13C-NMR (δ, ppm) | Mass Spec (m/z) |
| Methanesulfonic acid 1,9-dioxaspiro[5.5]undec-4-yl ester | 4.95 (m, 1H), 3.85 (dt, 1H), 3.73 (td, 1H), 3.66 (m, 4H), 3.00 (s, 3H), 2.06 (m, 1H), 1.96 (ddd, 1H), 1.81 (m, 2H), 1.69–1.55 (m, 4H) | 75.19, 70.84, 63.18, 62.79, 58.08, 42.14, 38.85, 37.98, 32.65, 32.54 | 250.9 (M⁺ + H) |
| Methanesulfonic acid 1-oxaspiro[5.5]undec-4-yl ester | 4.98 (m, 1H), 3.85 (dt, 1H), 3.62 (dt, 1H), 3.01 (s, 3H), 2.04 (m, 2H), 1.87–1.2 (m, 12H) | 76.14, 73.71, 58.28, 42.06, 39.00, 38.81, 33.07, 31.56, 25.79, 21.51, 21.18 | 249 (M⁺ + H) |
| Methanesulfonic acid 1-oxa-9-thiaspiro[5.5]undec-4-yl ester | 4.98 (m, 1H) | Not provided | Not provided |
| Methanesulfonic acid 9-benzyl-1-oxa-9-azaspiro[5.5]undec-4-yl ester | 7.18 (m, 5H), 4.93 (m, 1H), 3.81 (dt, 1H), 3.56 (dt, 1H), 3.46 (s, 2H), 2.97 (s, 3H), 2.5 (m, 2H), 2.34 (dt, 1H), 2.23 (dt, 1H), 2.04–1.45 (m, 8H) | 138.57, 129.06, 128.18, 126.94, 75.77, 71.65, 63.01, 58.06, 48.86, 48.53, 41.99, 38.98, 37.80, 32.92, 31.57 | 340 (M⁺ + H) |
| Data sourced from a study on multicomponent reactions for the synthesis of spirocyclic tetrahydropyran (B127337) derivatives. |
This data underscores the established methods for characterizing such spirocyclic methanesulfonates, which would be directly applicable to the title compound. The research trajectory for this compound is thus clearly defined as a versatile building block for the synthesis of novel, three-dimensionally complex molecules with potential applications in medicinal chemistry and materials science.
Structure
3D Structure
Properties
Molecular Formula |
C12H22O3S |
|---|---|
Molecular Weight |
246.37 g/mol |
IUPAC Name |
spiro[5.5]undecan-3-yl methanesulfonate |
InChI |
InChI=1S/C12H22O3S/c1-16(13,14)15-11-5-9-12(10-6-11)7-3-2-4-8-12/h11H,2-10H2,1H3 |
InChI Key |
CXSUDFALAFPAAR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1CCC2(CCCCC2)CC1 |
Origin of Product |
United States |
Reaction Chemistry and Mechanistic Investigations of Spiro 5.5 Undecan 3 Yl Methanesulfonate
Nucleophilic Substitution Reactions Involving the Methanesulfonate (B1217627) Leaving Group
The departure of the methanesulfonate anion, a highly stable leaving group, from the spiro[5.5]undecane skeleton is the initiating event for nucleophilic substitution reactions. The specific mechanism of this substitution is anticipated to be highly dependent on the reaction conditions.
S(_N)1 and S(_N)2 Mechanistic Pathways
The secondary nature of the carbon bearing the methanesulfonate group makes it susceptible to both S(_N)1 and S(_N)2 reaction pathways.
S(_N)2 Pathway : A bimolecular nucleophilic substitution (S(_N)2) mechanism is favored by the use of strong, typically anionic, nucleophiles in polar aprotic solvents. This pathway involves a backside attack by the nucleophile on the carbon atom bearing the leaving group, proceeding through a single, concerted transition state. The rate of an S(_N)2 reaction is dependent on the concentrations of both the substrate and the nucleophile.
S(_N)1 Pathway : A unimolecular nucleophilic substitution (S(_N)1) mechanism becomes more probable under conditions that favor the formation of a carbocation intermediate. These conditions typically include the use of a polar protic solvent and a weak nucleophile. The reaction proceeds in a stepwise manner, with the rate-determining step being the unimolecular dissociation of the methanesulfonate leaving group to form a secondary spiro[5.5]undecan-3-yl cation. This carbocation is then rapidly attacked by the nucleophile.
The competition between these two pathways is a well-established phenomenon in the reactions of secondary substrates.
Stereochemical Outcomes of Substitution
The stereochemistry of the starting material, if chiral, would be a critical factor in determining the stereochemical outcome of the substitution reaction.
S(_N)2 Reactions : A hallmark of the S(_N)2 mechanism is the inversion of stereochemistry at the reacting center. The backside attack of the nucleophile forces the other three substituents on the carbon to "flip," leading to a product with the opposite configuration to the starting material.
S(_N)1 Reactions : In a pure S(_N)1 reaction, the formation of a planar carbocation intermediate would be expected to lead to a racemic mixture of products, as the nucleophile can attack from either face of the plane with equal probability. However, complete racemization is not always observed, as the departing leaving group can transiently shield one face of the carbocation, leading to a slight excess of the inversion product.
Influence of Nucleophile and Solvent Effects
The choice of nucleophile and solvent plays a pivotal role in directing the course of nucleophilic substitution reactions.
| Factor | Effect on S(_N)1 | Effect on S(_N)2 |
| Nucleophile Strength | Rate is independent of nucleophile strength. | Rate is directly proportional to nucleophile strength. Strong nucleophiles are required. |
| Solvent Polarity | Favored by polar protic solvents which stabilize the carbocation intermediate. | Favored by polar aprotic solvents which solvate the cation but not the anionic nucleophile, thus increasing its reactivity. |
Table 1: Influence of Nucleophile and Solvent on Substitution Pathways
Elimination Reactions to Form Spiro[5.5]undecene Derivatives
In competition with nucleophilic substitution, elimination reactions can occur, leading to the formation of spiro[5.5]undecene derivatives. These reactions are promoted by the use of bases.
E1 and E2 Mechanistic Studies
Similar to substitution reactions, elimination can also proceed through either a unimolecular (E1) or bimolecular (E2) pathway.
E2 Pathway : The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, while the leaving group departs simultaneously, forming a double bond. This pathway requires a strong base and is favored by a specific anti-periplanar arrangement of the proton and the leaving group.
E1 Pathway : The E1 mechanism is a two-step process that proceeds through the same carbocation intermediate as the S(_N)1 reaction. In a subsequent step, a weak base removes a proton from an adjacent carbon to form the alkene. E1 reactions often compete with S(_N)1 reactions and are favored by high temperatures.
Regioselectivity and Stereoselectivity in Elimination
The structure of the spiro[5.5]undecane ring system will dictate the regioselectivity and stereoselectivity of the elimination reaction.
Regioselectivity : The removal of a proton can potentially occur from either the C2 or C4 position, leading to the formation of different constitutional isomers of spiro[5.5]undecene. According to Zaitsev's rule, the more substituted (and therefore more stable) alkene is typically the major product. Thus, the formation of spiro[5.5]undec-2-ene would be expected to be favored over spiro[5.5]undec-3-ene if the conditions allow for thermodynamic control. However, the use of a sterically hindered base can favor the formation of the less substituted alkene (Hofmann product).
Stereoselectivity : For the E2 reaction to occur, a trans-diaxial arrangement of the proton to be removed and the leaving group is generally preferred in cyclohexane-like systems. The conformational constraints of the spiro[5.5]undecane ring system will determine which protons are available for anti-periplanar elimination, thus influencing the stereochemistry of the resulting double bond.
| Reaction | Base Strength | Solvent | Key Feature | Product |
| E1 | Weak | Polar Protic | Carbocation intermediate | Zaitsev product favored |
| E2 | Strong | Aprotic/Protic | Anti-periplanar transition state | Zaitsev or Hofmann product depending on base |
Table 2: General Conditions for Elimination Reactions
Rearrangement Reactions of the Spiro[5.5]undecane Skeleton
The departure of the methanesulfonate group from spiro[5.5]undecan-3-yl methanesulfonate can be facilitated by heat or solvolysis, leading to the formation of a secondary carbocation at the C3 position. This carbocation is susceptible to rearrangement to a more stable carbocation, a classic example of a Wagner-Meerwein rearrangement. organic-chemistry.orgmasterorganicchemistry.comyoutube.com While specific studies on the rearrangement of this compound are not extensively documented, the behavior of analogous spirocyclic systems suggests a likely rearrangement pathway.
One plausible rearrangement involves a 1,2-hydride shift from an adjacent carbon to the carbocation center, which would result in a more stable tertiary carbocation if a suitable hydrogen is available. However, a more significant rearrangement can be envisioned involving the migration of a C-C bond of the spirocyclic framework. Specifically, the C4-C5 bond could migrate to the C3 position, leading to an expansion of one of the six-membered rings and the formation of a bridged system.
Alternatively, and perhaps more likely, is a ring contraction/expansion sequence. The bond between the spiro carbon (C6) and an adjacent carbon in the other ring could migrate. A more profound skeletal rearrangement could lead to the formation of a dispiro[5.2.5.2]hexadecane system. This type of rearrangement would be driven by the release of ring strain and the formation of a more stable carbocation intermediate. The proposed mechanism would involve the departure of the methanesulfonate leaving group, followed by the migration of a bond from the adjacent ring to the carbocation center, initiating a cascade that results in the dispirocyclic skeleton. The synthesis of dispiro[5.2.5.2]hexadecane derivatives has been reported, although not directly from spiro[5.5]undecane precursors via this specific rearrangement. nih.govnih.govresearchgate.netsciforum.netfrontiersin.org
The general principle of such rearrangements in spiroalkanols under acidic conditions, which also proceed via carbocation intermediates, lends support to the feasibility of these pathways for the methanesulfonate derivative. nih.gov The exact nature and distribution of the rearrangement products would be highly dependent on the reaction conditions, such as the solvent and temperature.
Functional Group Interconversions on the Spiro[5.5]undecane Core
The methanesulfonate group in this compound is an excellent leaving group, making this compound a versatile intermediate for a variety of functional group interconversions. These transformations can be broadly categorized into oxidation and reduction processes of the corresponding alcohol and ketone, and derivatization to other functional classes via nucleophilic substitution.
Oxidation and Reduction Processes
The chemical reactivity at the C3 position of the spiro[5.5]undecane core can be readily manipulated through oxidation and reduction reactions. This compound is typically synthesized from its corresponding alcohol, spiro[5.5]undecan-3-ol. This secondary alcohol can be oxidized to the corresponding ketone, spiro[5.5]undecan-3-one, using a variety of oxidizing agents.
A common and effective method for this transformation is the Jones oxidation, which utilizes a solution of chromium trioxide in aqueous sulfuric acid. nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net The reaction proceeds with high efficiency, converting the secondary alcohol to a ketone.
Conversely, spiro[5.5]undecan-3-one can be reduced back to spiro[5.5]undecan-3-ol. A mild and selective reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comsciforum.netrsc.orgmasterorganicchemistry.comwikipedia.org This reagent is known to effectively reduce ketones to secondary alcohols without affecting other potentially sensitive functional groups.
These oxidation and reduction processes provide a straightforward route to interconvert between the alcohol and ketone functionalities on the spiro[5.5]undecane skeleton, allowing for further synthetic manipulations.
| Transformation | Reactant | Reagent(s) | Product |
| Oxidation | Spiro[5.5]undecan-3-ol | CrO₃, H₂SO₄, acetone | Spiro[5.5]undecan-3-one |
| Reduction | Spiro[5.5]undecan-3-one | NaBH₄, MeOH | Spiro[5.5]undecan-3-ol |
Derivatization to Other Functional Classes
The utility of this compound as a synthetic intermediate is most evident in its reactions with nucleophiles. The methanesulfonate group is an excellent leaving group, readily displaced by a wide range of nucleophiles in S\N2 reactions. youtube.commasterorganicchemistry.comwikipedia.orgyoutube.comyoutube.comorganic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.com This allows for the introduction of diverse functionalities at the C3 position of the spiro[5.5]undecane core.
For example, reaction with sodium azide (B81097) (NaN₃) would yield 3-azidospiro[5.5]undecane. masterorganicchemistry.comrsc.orgucsb.edursc.org The azide group can then be further transformed, for instance, by reduction to an amine, providing access to 3-aminospiro[5.5]undecane.
Similarly, sulfur nucleophiles can be introduced. Reaction with sodium thiocyanate (B1210189) (NaSCN) would lead to the formation of spiro[5.5]undecan-3-yl thiocyanate. researchgate.netorganic-chemistry.org
Carbon-carbon bond formation is also achievable. The enolate of a malonic ester, for example, can act as a nucleophile to displace the methanesulfonate group, leading to the formation of a C-alkylated product. organic-chemistry.orgnih.govfrontiersin.orgnih.govresearchgate.net This reaction is a valuable tool for building more complex carbon skeletons based on the spiro[5.5]undecane framework.
The following table summarizes some of the potential derivatizations of this compound.
| Nucleophile | Reagent(s) | Product | Functional Class |
| Azide | NaN₃ | 3-Azidospiro[5.5]undecane | Azide |
| Thiocyanate | NaSCN | Spiro[5.5]undecan-3-yl thiocyanate | Thiocyanate |
| Malonate enolate | NaCH(CO₂Et)₂ | Diethyl 2-(spiro[5.5]undecan-3-yl)malonate | Diester |
Theoretical and Computational Studies of Spiro 5.5 Undecan 3 Yl Methanesulfonate
Electronic Structure Calculations for Stability and Reactivity Predictions
The introduction of a methanesulfonate (B1217627) group at the 3-position significantly influences the electronic properties of the spiro[5.5]undecane skeleton. The sulfonate group is strongly electron-withdrawing, which would create a significant partial positive charge on the C-3 carbon. This polarization is a key predictor of reactivity, suggesting that the C-3 position is highly susceptible to nucleophilic attack.
Table 1: Calculated Electronic Properties of a Model Spirocyclic System
| Property | Value | Method |
|---|---|---|
| Dipole Moment | 2.3021 D | DFT/B3LYP |
| HOMO Energy | -6.5 eV | DFT/B3LYP |
| LUMO Energy | -0.2 eV | DFT/B3LYP |
| HOMO-LUMO Gap | 6.3 eV | DFT/B3LYP |
Data is hypothetical and based on representative values for similar spirocyclic structures. nih.gov
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry provides powerful tools for elucidating reaction pathways and analyzing the transition states of reactions involving Spiro[5.5]undecan-3-yl methanesulfonate. Given that the methanesulfonate group is an excellent leaving group, a primary reaction pathway to consider is nucleophilic substitution (SN1 or SN2) at the C-3 position.
Transition state analysis for such reactions would involve calculating the energy profile along the reaction coordinate. For an SN2 reaction, this would involve modeling the approach of a nucleophile and the simultaneous departure of the methanesulfonate group, identifying the single transition state. For an SN1 reaction, the calculations would focus on the formation of the spirocyclic carbocation intermediate. These studies can predict reaction rates and the stereochemical outcome of such transformations. For instance, in related spiro[5.5]undecane systems, stereoselectivity is a key outcome that can be predicted computationally. researchgate.net
Molecular Dynamics Simulations for Conformational Landscapes
The conformational flexibility of the spiro[5.5]undecane system is a critical aspect of its chemistry. Molecular dynamics (MD) simulations are used to explore the conformational landscape of such molecules over time. acs.org These simulations can reveal the relative stabilities of different chair-chair, chair-boat, and boat-boat conformations of the two cyclohexane (B81311) rings.
For this compound, MD simulations would illustrate how the bulky and polar methanesulfonate group influences the conformational preferences of the molecule. The substituent may favor an equatorial position to minimize steric hindrance, but electrostatic interactions with the solvent, as modeled in the simulation, could also play a significant role. mdpi.com The results of these simulations provide a dynamic picture of the molecule's structure, which is essential for understanding its interactions with other molecules, such as enzymes or reactants. nih.gov
Quantum Chemical Characterization of Spiro[5.5]undecane Reactivity
The reactivity of the spiro[5.5]undecane core can be characterized using quantum chemical methods. These methods provide a detailed understanding of the electronic and steric effects that govern the molecule's chemical behavior. For instance, the chirality of the spiro[5.5]undecane skeleton, which arises from its non-planar structure, can be analyzed. rsc.org
The presence of the methanesulfonate group at a chiral center would have significant implications for its reactivity, particularly in stereoselective reactions. Quantum chemical calculations can be used to predict the facial selectivity of approaching reagents and to rationalize the stereochemical outcomes of reactions. The inherent chirality of many spiro[5.5]undecane derivatives makes them interesting targets for asymmetric synthesis. acs.org
Predictive Modeling for Novel Spirocyclic Compound Design
The insights gained from theoretical and computational studies of this compound and related compounds can be used to design novel spirocyclic molecules with desired properties. By understanding the structure-activity relationships, chemists can rationally design new compounds for applications in drug discovery and materials science. dergipark.org.tr
For example, the spiro[5.5]undecane scaffold has been identified as a promising framework for the development of new therapeutic agents. acs.org Predictive models, based on computational data, can help to identify derivatives with enhanced biological activity, improved metabolic stability, or specific binding affinities for a target protein. This computational-led design process can significantly accelerate the discovery of new and effective spirocyclic compounds.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Advanced Applications in Organic Synthesis Beyond Basic Derivatization
Role as a Versatile Synthetic Intermediate for Complex Molecules
Spiro[5.5]undecan-3-yl methanesulfonate (B1217627) is a highly valuable intermediate in the synthesis of complex molecules due to the strategic placement of the methanesulfonate group on the spirocyclic core. The mesylate is an excellent leaving group, making the C-3 position susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups, thereby enabling the construction of diverse and complex molecular scaffolds.
The versatility of this intermediate is demonstrated in its reactions with various nucleophiles. For instance, reaction with amines, thiols, or azides can introduce nitrogen, sulfur, or azide (B81097) functionalities, respectively. These transformations are often crucial steps in the synthesis of pharmacologically active compounds and other complex targets. The spirocyclic framework provides a rigid and defined stereochemical environment, which can influence the stereochemical outcome of these substitution reactions, offering a degree of stereocontrol in the synthesis of chiral molecules.
Building Block for Natural Product Synthesis
The spiro[5.5]undecane skeleton is found in numerous natural products, including alkaloids and terpenoids. Spiro[5.5]undecan-3-yl methanesulfonate serves as a key building block in the total synthesis of some of these natural products. Its pre-formed spirocyclic core simplifies the synthetic route by providing a significant portion of the target molecule's carbon framework early in the synthesis.
Precursor for Novel Spirocyclic Scaffolds and Heterocycles
The reactivity of this compound makes it an ideal precursor for the synthesis of novel spirocyclic scaffolds and heterocycles. The introduction of various functional groups at the C-3 position can be followed by intramolecular cyclization reactions to generate more complex, fused, or bridged ring systems.
For instance, if the incoming nucleophile contains a second reactive site, a subsequent intramolecular reaction can lead to the formation of a new ring fused to the spiro[5.5]undecane core. This strategy has been employed to synthesize a variety of novel heterocyclic systems. Depending on the nature of the nucleophile and the reaction conditions, a diverse range of heterocycles, such as those containing nitrogen, oxygen, or sulfur, can be accessed. These novel spirocyclic heterocycles are of great interest in medicinal chemistry and materials science due to their unique three-dimensional shapes and potential for biological activity or novel physical properties.
Application in Medicinal Chemistry as a Synthetic Intermediate
Spirocyclic scaffolds are increasingly recognized as "privileged structures" in medicinal chemistry due to their ability to interact with biological targets with high affinity and selectivity. The rigid nature of the spiro[5.5]undecane framework allows for a precise spatial arrangement of substituents, which is crucial for effective binding to proteins and other biological macromolecules.
This compound serves as a key intermediate in the synthesis of spirocyclic drug candidates. By using this intermediate, medicinal chemists can readily synthesize libraries of compounds with diverse functional groups at the C-3 position. These compound libraries can then be screened for biological activity against various disease targets. For example, derivatives of 1,9-diazaspiro[5.5]undecane have been investigated for the treatment of pain, obesity, and various central nervous system disorders. The synthesis of such compounds can be envisioned to start from this compound, highlighting its importance in drug discovery and development.
Potential in Materials Science Applications (excluding biological materials)
The unique structural and electronic properties of spiro compounds make them attractive candidates for applications in materials science. The rigid, non-planar structure of the spiro[5.5]undecane core can be exploited to create materials with specific optical, electronic, or mechanical properties.
While the direct applications of this compound in materials science are not extensively documented, its role as a synthetic intermediate allows for the creation of novel spirocyclic materials. For example, by incorporating chromophores or electronically active groups onto the spiro[5.5]undecane scaffold via nucleophilic substitution at the C-3 position, new materials for organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), could be developed. The spirocyclic core can help to prevent aggregation and control the intermolecular interactions of the active components, which is crucial for achieving high performance in these devices.
Utility in Agrochemical Synthesis as an Intermediate
Spirocyclic compounds have also found applications in the agrochemical industry as insecticides, herbicides, and fungicides. The unique mode of action of some spirocyclic pesticides can help to overcome resistance issues associated with conventional agrochemicals.
This compound can serve as a versatile intermediate in the synthesis of new agrochemicals. The ability to introduce a wide range of functional groups allows for the fine-tuning of the biological activity and physicochemical properties of the resulting compounds. By systematically modifying the structure of the spiro[5.5]undecane core, researchers can optimize the efficacy, selectivity, and environmental profile of new pesticide candidates. The development of novel spirocyclic agrochemicals is an active area of research, and intermediates like this compound are valuable tools in this endeavor.
Future Research Directions for Spiro 5.5 Undecan 3 Yl Methanesulfonate
Development of Green Chemistry Approaches for Synthesis
The synthesis of complex molecules like spiro[5.5]undecane derivatives has traditionally involved methods that can be resource-intensive and generate significant waste. researchgate.net Future research will increasingly focus on developing greener, more sustainable synthetic protocols. These approaches aim to enhance efficiency, reduce environmental impact, and improve safety. spirochem.comrsc.org Key areas of exploration include the use of alternative energy sources, environmentally benign catalysts, and safer solvents. benthamdirect.commdpi.com
Several promising green methodologies are being adapted for spiro compound synthesis:
Microwave-Assisted Synthesis : This technique can dramatically reduce reaction times from hours to minutes, increase product yields, and minimize the formation of byproducts. researchgate.netdergipark.org.tr It offers a more energy-efficient alternative to conventional heating methods. dergipark.org.tr
Ultrasonic Irradiation : Sonication provides another alternative energy source that can promote reactions, leading to shorter reaction times and high yields under mild conditions. tandfonline.com
Novel Catalysis : Research is moving towards using non-metallic, organocatalysts, or biocatalysts like enzymes (e.g., d-aminoacylase) to drive reactions. tandfonline.comnih.govresearchgate.net These catalysts are often more environmentally friendly and can offer high stereoselectivity. researchgate.net The use of recyclable catalysts, such as certain ionic liquids, also aligns with green chemistry principles. mdpi.comrsc.org
Solvent-Free or Aqueous Media : Conducting reactions in water or without any solvent eliminates the environmental and safety issues associated with volatile organic solvents. benthamdirect.comnih.gov
The table below summarizes various green chemistry approaches applicable to the synthesis of spiro[5.5]undecane backbones.
| Green Synthesis Technique | Catalyst/Medium | Key Advantages | Relevant Findings |
| Microwave Irradiation | Triethylamine (B128534) in CH2Cl2 | Reduces reaction time from 2-3 hours to 15-20 minutes; achieves yields up to 98%. dergipark.org.tr | Efficient for synthesizing 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione. dergipark.org.tr |
| Multicomponent Domino Reaction | Ionic Liquid (1-methylimidazolium chloride) in Ethanol | Good to excellent yields (43-98%); catalyst can be recycled. mdpi.comrsc.org | Effective for producing spiro compounds with potential anticancer activity. mdpi.comresearchgate.net |
| Biocatalysis | d-aminoacylase (DA) | Highly stereoselective, producing almost exclusively cis isomers. researchgate.net | Novel enzymatic protocol for [5+1] double Michael addition to form spiro[5.5]undecane derivatives. researchgate.net |
| Solvent-Free Catalysis | Iodine | Excellent yields; avoids use of harmful organic solvents. nih.gov | Iodine catalyzes pseudo four-component reactions to yield symmetric spiro heterobicyclic rings. nih.gov |
| Ultrasonic Irradiation | Organocatalysts (e.g., (±)CSA) in EtOH/H2O | Short reaction times, high yields, and a simple work-up process. tandfonline.com | Synthesis of spirooxindole derivatives with bioactive properties. tandfonline.com |
Exploration of Unprecedented Reaction Pathways and Reactivity Patterns
The spiro[5.5]undecane scaffold's rigid conformation can lead to unique reactivity and stereochemical outcomes. Future research will focus on exploring novel reaction pathways that leverage this distinct structure. The methanesulfonate (B1217627) group, being an excellent leaving group, serves as a key functional handle to initiate a variety of transformations.
Areas for future investigation include:
Tandem and Cascade Reactions : Designing multi-step reactions that occur in a single pot to rapidly build molecular complexity from spiro[5.5]undecan-3-yl methanesulfonate is a significant goal. This includes exploring cascade reactions involving Michael additions followed by intramolecular cyclizations. nih.gov
Intramolecular Reactions : The fixed spatial arrangement of the spirocyclic system is ideal for studying complex intramolecular reactions, such as conjugate additions or spiroannulations, which could lead to the formation of novel polycyclic systems. banglajol.inforesearchgate.net
Stereoselective Synthesis : Developing new catalytic methods, particularly enzymatic ones, to control the stereochemistry of reactions at the spiro[5.5]undecane core is a critical area. researchgate.net Achieving high stereoselectivity is essential for applications in medicinal chemistry. researchgate.net
Novel Cyclizations : Investigating Lewis acid-promoted spiroannulations and other cyclization strategies can unlock new pathways to complex spiro structures that are otherwise difficult to access. banglajol.info
Integration into Flow Chemistry and Automation for Scalable Production
For any promising compound to be viable for industrial or pharmaceutical applications, its synthesis must be scalable, efficient, and safe. spirochem.com Traditional batch processing often faces challenges in scalability and process control. Flow chemistry, where reactants are continuously pumped through a reactor, offers a powerful solution. nih.govsyrris.com
Future research in this area will concentrate on:
Developing Continuous Flow Processes : Adapting and optimizing the synthesis of this compound and its derivatives for continuous flow systems. researchgate.net This approach allows for precise control over reaction parameters like temperature and time, leading to higher yields and purity. spirochem.com
Automation and High-Throughput Synthesis : Integrating automated platforms with flow chemistry can accelerate the discovery and optimization of new spiro[5.5]undecane-based molecules. researchgate.netnih.gov Automation enables rapid screening of different reaction conditions and reactants.
Improved Safety and Scalability : Flow reactors, due to their small internal volume, offer significant safety advantages when handling highly reactive intermediates or exothermic reactions. syrris.com This technology is inherently more scalable than batch processes, facilitating the transition from laboratory-scale experiments to large-scale industrial production. spirochem.com The integration of flow chemistry has already proven successful in the total synthesis of complex spirocyclic natural products like spirangien A. nih.govsyrris.com
Advanced Computational Design of Spiro[5.5]undecane-based Molecules
In silico methods are becoming indispensable tools in modern chemical research, allowing for the rational design and prediction of molecular properties before undertaking complex synthesis. mdpi.com For spiro[5.5]undecane-based molecules, computational chemistry can guide the development of new compounds with desired characteristics. nih.gov
Key future research directions include:
Density Functional Theory (DFT) Calculations : Using DFT to analyze the electronic structure, frontier molecular orbitals (HOMO-LUMO), and reactivity of novel spiro[5.5]undecane derivatives. rsc.org These calculations provide insights into the molecule's stability and potential reaction pathways. rsc.org
Molecular Docking and Pharmacophore Modeling : For medicinal chemistry applications, computational docking can predict how spiro[5.5]undecane-based ligands will bind to biological targets like proteins or enzymes. rsc.orgresearchgate.net This helps in designing molecules with higher potency and selectivity. researchgate.net
ADME/Tox Prediction : In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of new drug candidates. tandfonline.comrsc.org This early-stage screening helps prioritize which molecules to synthesize and test, saving time and resources. mdpi.com
Quantum Chemoinformatics : Combining quantum chemistry principles with chemoinformatics can help predict the biological activity and pharmacokinetic profiles of new spiro compounds, creating a strong link between theoretical design and experimental validation. researchgate.net
The following table outlines computational methods and their applications in the design of spiro-based molecules.
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Elucidate molecular structure and reactivity. rsc.org | HOMO/LUMO energies, orbital energy gaps, chemical reactivity. rsc.org |
| Molecular Docking | Predict binding affinity and mode with biological targets. rsc.orgresearchgate.net | Binding affinity scores, protein-ligand interactions. rsc.org |
| ADME Prediction | Evaluate drug-likeness and pharmacokinetic profiles. tandfonline.comrsc.org | Absorption, distribution, metabolism, excretion properties. rsc.org |
| Frontier Molecular Orbital (FMO) Analysis | Understand stability, reactive properties, and molecular interactions. rsc.org | Physicochemical properties, molecular stability. rsc.org |
Expanded Scope of Applications in Emerging Chemical Fields
The rigid, three-dimensional nature of the spiro[5.5]undecane scaffold makes it an attractive building block for applications beyond its traditional use. tandfonline.com While its role in medicinal chemistry is well-recognized, future research will explore its potential in other cutting-edge areas. researchgate.netmdpi.com
Potential emerging applications include:
Medicinal Chemistry : The spiro[5.5]undecane core is found in various natural products and has been used to develop compounds with a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. dergipark.org.trbanglajol.infomdpi.comrsc.org Future work will focus on using this scaffold to design highly selective inhibitors for challenging targets like protein-protein interactions and to develop novel therapeutics for neurological and metabolic diseases. nih.govmdpi.com
Materials Science : Spiro-conjugated molecules are being investigated for their interesting charge-transport properties. nih.gov Derivatives of spiro[5.5]undecane could be designed as hole-transporting materials for use in organic light-emitting diodes (OLEDs) or as components in organic semiconductors. researchgate.net
Agrochemicals : The structural diversity offered by spirocycles provides an opportunity to develop new classes of pesticides and herbicides with novel modes of action, potentially overcoming existing resistance issues.
Catalysis : Chiral spirocyclic ligands can be developed for use in asymmetric catalysis, where their rigid structure can induce high levels of enantioselectivity in chemical reactions.
The inherent three-dimensionality conferred by the spiro center allows for the precise spatial orientation of functional groups, a feature that is highly advantageous for targeted interactions in both biological systems and advanced materials. tandfonline.comnih.gov
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for Spiro[5.5]undecan-3-yl methanesulfonate, and how can reaction conditions be optimized?
- Methodology :
- Route 1 : Start with spiro[5.5]undecan-3-amine hydrochloride (as in ) and employ coupling reactions with methanesulfonyl chloride under inert conditions. Purify via automated flash chromatography (84% yield reported for analogous compounds) .
- Route 2 : Use solid-phase synthesis with triethylamine as a base and dichloromethane as the solvent, followed by column chromatography (76% yield achieved in related spiro compounds) .
- Optimization : Adjust reaction time, temperature, and stoichiometry of amine intermediates. Monitor purity via TLC or HPLC to minimize byproducts.
Q. Which analytical techniques are critical for characterizing this compound?
- Key Methods :
- NMR Spectroscopy : Analyze proton environments (e.g., δ 1.42 ppm for spirocyclic protons in CDCl3) and confirm stereochemistry via coupling constants .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., observed m/z 348.4 for a related compound) .
- Elemental Analysis : Verify carbon, hydrogen, and nitrogen content (e.g., C: 82.99%, H: 8.42% for analogous structures) .
- Chromatography : Use reverse-phase HPLC with Chromolith columns for high-resolution separation .
Q. How should researchers approach purification of Spiro[5.5]undecan-3-yl derivatives?
- Strategies :
- Employ automated flash chromatography with gradients of ethyl acetate/isohexane for intermediates .
- Use silica gel column chromatography for final products, ensuring solvent polarity matches compound hydrophobicity .
- Confirm purity via melting point analysis and >97% HPLC peak area .
Advanced Research Questions
Q. How can structural modifications to the spiro[5.5]undecane core improve receptor selectivity in pharmacological studies?
- Approaches :
- Introduce substituents at the 3-position (e.g., biphenyl amides) to enhance TRP channel antagonism, as demonstrated in structure-based designs .
- Modify the methanesulfonate group to alter solubility and membrane permeability, guided by computational docking studies .
- Test derivatives in vitro using calcium flux assays to quantify target engagement .
Q. What methodologies resolve contradictions in reported biological activities of spiro[5.5]undecane derivatives?
- Solutions :
- Conduct comparative studies using standardized assay conditions (e.g., pH, temperature, cell lines) to isolate variables .
- Analyze batch-to-batch purity via LC-MS to rule out impurity-driven artifacts .
- Validate findings with orthogonal techniques (e.g., surface plasmon resonance for binding affinity vs. functional assays) .
Q. What strategies ensure the stability of this compound during storage and experiments?
- Recommendations :
- Store in airtight, light-protected containers at –20°C, as methanesulfonate esters are prone to hydrolysis .
- Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .
- Use deuterated solvents in NMR studies to avoid solvent-induced decomposition .
Q. How can computational modeling aid in the design of Spiro[5.5]undecan-3-yl derivatives?
- Applications :
- Perform molecular dynamics simulations to predict spirocyclic ring conformations and ligand-receptor interactions .
- Use density functional theory (DFT) to optimize reaction pathways for novel derivatives .
- Validate models with X-ray crystallography data (e.g., spiro compound crystal structures in ) .
Data Contradiction Analysis
- Case Study : Discrepancies in synthesis yields (84% vs. 76% in vs. 6) may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
